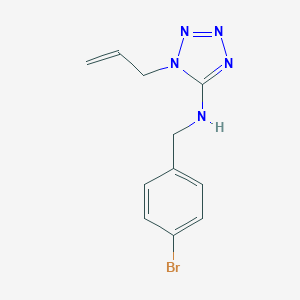![molecular formula C19H21N5O2 B499634 N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499634.png)
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with a unique structure that combines a benzyl ether, methoxy group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.
Introduction of the Tetrazole Ring: The benzyl ether is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring.
Allylation: The final step involves the allylation of the tetrazole derivative using allyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The benzyl ether and allyl groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl ethers or allyl derivatives.
Scientific Research Applications
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The benzyl ether and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Phenylmethanamine: Another compound with a similar benzyl structure but lacking the tetrazole ring.
Uniqueness
N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to simpler benzyl derivatives. The combination of benzyl ether, methoxy group, and allyl group further enhances its versatility in various applications.
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4g/mol |
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C19H21N5O2/c1-3-11-24-19(21-22-23-24)20-13-16-9-10-17(18(12-16)25-2)26-14-15-7-5-4-6-8-15/h3-10,12H,1,11,13-14H2,2H3,(H,20,21,23) |
InChI Key |
XSEYLIJLOPEIIA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trimethoxybenzyl)ethanamine](/img/structure/B499552.png)
![5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B499553.png)
![METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B499556.png)
![METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B499557.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B499559.png)
![N'-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N,N-diethylethane-1,2-diamine](/img/structure/B499560.png)
![1-[5-(4-bromophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499562.png)
![4-{[(3-thienylmethyl)amino]methyl}benzoic acid](/img/structure/B499563.png)
![1-(4-methoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B499565.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499566.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-chlorobenzoic acid](/img/structure/B499567.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-[3-(methylamino)propyl]amine](/img/structure/B499570.png)
![N-{[5-(3-methoxyphenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499573.png)

